molecular formula C17H14BrN3OS2 B12460333 2-bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

2-bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12460333
M. Wt: 420.4 g/mol
InChI Key: NDORPBMVTRMLKE-UHFFFAOYSA-N
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Description

2-BROMO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a bromine atom, a thiadiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling with Benzamide: The final step involves coupling the brominated thiadiazole with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Products: Products with altered oxidation states of the thiadiazole ring.

Scientific Research Applications

2-BROMO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl Compounds: These compounds share a similar structure with a bromophenyl and sulfanyl group.

    Benzoylated Thiadiazoles: Compounds with a benzoyl group attached to the thiadiazole ring.

Uniqueness

2-BROMO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrN3OS2

Molecular Weight

420.4 g/mol

IUPAC Name

2-bromo-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14BrN3OS2/c1-11-6-8-12(9-7-11)10-23-17-21-20-16(24-17)19-15(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

NDORPBMVTRMLKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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